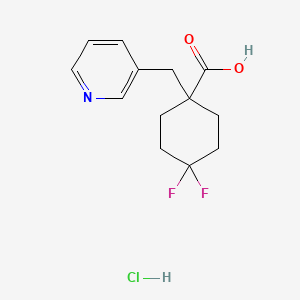

![molecular formula C25H29N3O6S2 B2644938 (Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1321949-91-0](/img/structure/B2644938.png)

(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

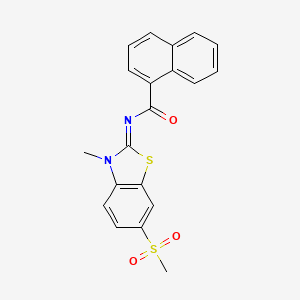

The compound is a complex organic molecule with several functional groups. It contains a morpholine ring, which is a common feature in many pharmaceuticals . The sulfonyl group attached to the morpholine ring is also a common feature in many drugs, as it can improve solubility and absorption .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be inferred from the structure. For example, the presence of the morpholine ring could make this compound a base . The sulfonyl group could improve its solubility in water .Aplicaciones Científicas De Investigación

Aldose Reductase Inhibition for Diabetic Complications

Compounds similar in structure to the given chemical, particularly those containing thiazolidinone and benzothiazole moieties, have been explored for their potential as aldose reductase inhibitors. Aldose reductase is an enzyme implicated in diabetic complications through the polyol pathway. Inhibitors of this enzyme are considered potential therapeutic agents for managing diabetic complications. For example, a study on "Design, synthesis and molecular modelling of novel methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates as potent and selective aldose reductase inhibitors" revealed significant inhibitory potency against aldose reductase, highlighting the therapeutic potential of such compounds in diabetic complications (Sher Ali et al., 2012).

Antimicrobial and Anticancer Activities

Thiazole and thiazolidinone derivatives are extensively studied for their antimicrobial and anticancer properties. The structural framework of these compounds, including iminothiazolidin-4-one and benzothiazole units, plays a crucial role in their biological activities. For instance, the synthesis and characterization of celecoxib derivatives, including thiazolidinone structures, have shown potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, indicating the versatility of these frameworks in drug development (Ş. Küçükgüzel et al., 2013).

Corrosion Inhibition

Thiazoles have been identified as effective corrosion inhibitors for metals in acidic environments. Their ability to adsorb onto metal surfaces and form protective layers reduces the rate of corrosion, which is vital for industrial applications. Research on thiazoles as corrosion inhibitors for mild steel in formic and acetic acid solutions demonstrates the application of thiazole derivatives in extending the life of metal structures and components (M. Quraishi & H. Sharma, 2005).

Propiedades

IUPAC Name |

methyl 2-[2-[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O6S2/c1-15-10-16(2)23-21(11-15)28(14-22(29)33-5)25(35-23)26-24(30)19-6-8-20(9-7-19)36(31,32)27-12-17(3)34-18(4)13-27/h6-11,17-18H,12-14H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKKFRXWSDSOJQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=CC(=CC(=C4S3)C)C)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-benzo[d][1,3]dioxol-5-ylmethyl 3-(thiophen-2-yl)acrylate](/img/structure/B2644855.png)

![N~1~-mesityl-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]acetamide](/img/structure/B2644860.png)

![2,4-Dioxa-3lambda6-thiaspiro[5.5]undecane 3,3-dioxide](/img/structure/B2644861.png)

![(5-bromo-2-chlorophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2644865.png)

![4-bromo-2-{(E)-[(2,5-dimethoxybenzyl)imino]methyl}phenol](/img/structure/B2644866.png)

![1-methyl-9-(4-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2644869.png)

![4-[4-(Dimethylamino)anilino]-2-(3-methoxypropylamino)-4-oxobutanoic acid](/img/structure/B2644875.png)

![N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide](/img/structure/B2644876.png)